molecular formula C6H4ClF3N2O B13918781 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride

Cat. No.: B13918781
M. Wt: 212.56 g/mol
InChI Key: QXODDGVRDSYEIS-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a trifluoromethyl group at the 5-position, a methyl group at the 1-position, and a carbonyl chloride group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis is scaled up to kilogram quantities. The process involves efficient distillation-based separation of the regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole . The functionalization of the 5-position is achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

    Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The carbonyl chloride group can form covalent bonds with nucleophilic residues in target molecules, leading to the inhibition or activation of specific pathways .

Properties

Molecular Formula

C6H4ClF3N2O

Molecular Weight

212.56 g/mol

IUPAC Name

1-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl chloride

InChI

InChI=1S/C6H4ClF3N2O/c1-12-4(6(8,9)10)2-3(11-12)5(7)13/h2H,1H3

InChI Key

QXODDGVRDSYEIS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)Cl)C(F)(F)F

Origin of Product

United States

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